molecular formula C23H18Br2N2O5 B5493944 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid

Cat. No.: B5493944
M. Wt: 562.2 g/mol
InChI Key: QGHDIZNCZCVXAS-ATVHPVEESA-N
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Description

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes brominated furan and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid typically involves multiple steps, starting with the bromination of furan derivatives. The key steps include:

    Bromination of Furan: The furan ring is brominated using bromine in the presence of a solvent like dichloromethane.

    Formation of Amide Bonds: The brominated furan is then reacted with an amine to form the formamido group.

    Coupling Reactions: The intermediate compounds are coupled with bromophenyl and phenylpropanoic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of de-brominated or hydrogenated derivatives.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Chemical Research: Use as a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The brominated furan and phenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: A simpler brominated furan derivative.

    4-Bromophenylacetic acid: A brominated phenyl derivative.

    N-Formyl-4-bromoaniline: A brominated aniline derivative.

Uniqueness

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-3-phenylpropanoic acid is unique due to its combination of brominated furan and phenyl groups, which may confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2O5/c24-16-8-6-15(7-9-16)12-17(26-22(29)19-10-11-20(25)32-19)21(28)27-18(23(30)31)13-14-4-2-1-3-5-14/h1-12,18H,13H2,(H,26,29)(H,27,28)(H,30,31)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHDIZNCZCVXAS-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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